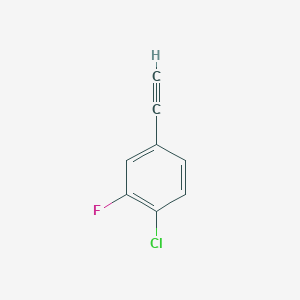

1-Chloro-4-ethynyl-2-fluorobenzene

Description

Significance of Halogenated and Ethynylated Aromatic Systems in Advanced Synthesis

Halogenated and ethynylated aromatic systems are of paramount importance in modern organic synthesis. The presence of halogens, such as chlorine and fluorine, on an aromatic ring influences its electronic properties and provides handles for further functionalization through various cross-coupling reactions. Fluorine, in particular, can enhance the metabolic stability and bioavailability of drug molecules. scbt.com

The ethynyl (B1212043) group is a highly versatile functional group that can participate in a wide array of chemical transformations. These include Sonogashira coupling, cycloaddition reactions, and hydrosilylation, enabling the construction of complex molecular architectures. libretexts.org The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis, widely used in the preparation of pharmaceuticals, natural products, and organic materials. libretexts.orgwikipedia.org

Overview of the Research Landscape for 1-Chloro-4-ethynyl-2-fluorobenzene and its Isomers

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research landscape of its isomers provides valuable insights into its potential applications. The synthesis and reactivity of related compounds such as 1-chloro-4-ethynylbenzene, 1-ethynyl-2-fluorobenzene (B1630581), and 1-ethynyl-4-fluorobenzene (B14334) are well-established.

These isomers are frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to synthesize more complex molecules. sigmaaldrich.com For instance, 1-ethynyl-4-fluorobenzene is used in the synthesis of various compounds, including isochromenones and substituted pyridines. sigmaaldrich.com The study of these isomers indicates a strong research interest in compounds with this type of substitution pattern for applications in medicinal chemistry and materials science.

| Compound | CAS Number | Molecular Formula | Key Research Applications |

|---|---|---|---|

| 1-Chloro-4-ethynylbenzene | 873-73-4 sigmaaldrich.com | C₈H₅Cl sigmaaldrich.com | Substrate in Sonogashira coupling, Corey-Fuchs reaction, and hydrosilylation. |

| 1-Ethynyl-2-fluorobenzene | 766-49-4 sigmaaldrich.com | C₈H₅F sigmaaldrich.com | Used in cross-coupling of phenylacetylenes and preparation of heterocyclic compounds. sigmaaldrich.com |

| 1-Ethynyl-4-fluorobenzene | 766-98-3 sigmaaldrich.com | C₈H₅F sigmaaldrich.com | Synthesis of isochromenones, substituted pyridines, and triazoles via coupling and cycloaddition reactions. sigmaaldrich.com |

| 4-Chloro-1-ethynyl-2-fluorobenzene | 188472-71-1 bldpharm.com | C₈H₄ClF uni.lu | Building block in organic synthesis. bldpharm.com |

| 3-Chloro-4-fluoroaniline | 367-21-5 nih.gov | C₆H₅ClFN nih.gov | Intermediate for pharmaceuticals like Norfloxacin. nih.gov |

Positioning within Fluorinated Aromatic Building Blocks Research

Fluorinated aromatic compounds are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound is positioned as a trifunctional building block within this area of research. The distinct reactivity of the chloro, fluoro, and ethynyl substituents allows for a stepwise and selective introduction of different molecular fragments. This makes it a highly attractive starting material for the synthesis of complex, highly functionalized aromatic compounds with potential applications in various fields of chemical research. The presence of the fluorine atom, in particular, aligns it with the ongoing trend of utilizing fluorinated motifs to enhance the performance of functional molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYXHVINXMFJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679348 | |

| Record name | 1-Chloro-4-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756895-72-4 | |

| Record name | 1-Chloro-4-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-ethynyl-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 1 Chloro 4 Ethynyl 2 Fluorobenzene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. 1-Chloro-4-ethynyl-2-fluorobenzene is a valuable substrate for these reactions, primarily through the reactivity of its terminal alkyne and its aryl chloride moiety.

Palladium and Copper Co-catalyzed Processes

The Sonogashira reaction is a prominent example of a palladium and copper co-catalyzed process used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is highly efficient for creating substituted alkynes. In the context of this compound, the terminal ethynyl (B1212043) group can readily couple with various aryl or vinyl halides.

The catalytic cycle involves two interconnected metallic pathways. libretexts.org The palladium cycle begins with the oxidative addition of the aryl/vinyl halide to a Pd(0) complex. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne (this compound) and a copper(I) salt in the presence of a base. wikipedia.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the Pd(0) catalyst. libretexts.org

Table 1: Key Features of Sonogashira Coupling

| Feature | Description |

|---|---|

| Catalysts | Palladium (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and Copper(I) salt (e.g., CuI) |

| Reactants | Terminal alkyne (this compound) and Aryl/Vinyl Halide |

| Base | Amine base (e.g., triethylamine, diisopropylamine) |

| Bond Formed | C(sp)-C(sp²) |

| Conditions | Typically mild, can often be performed at room temperature. wikipedia.org |

Formation of Biaryl Compounds

While the ethynyl group is highly reactive in Sonogashira couplings, the chloro-substituent on the benzene (B151609) ring of this compound can also participate in cross-coupling reactions to form biaryl compounds. Reactions like the Suzuki-Miyaura coupling (using boronic acids or esters), Stille coupling (using organostannanes), or Hiyama coupling (using organosilanes) are standard methods for this transformation.

For instance, in a Suzuki-Miyaura coupling, the C-Cl bond of this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base. The oxidative addition of the aryl chloride to the Pd(0) catalyst is a key step. It is important to note that the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more active catalysts or harsher reaction conditions. mdpi.commdpi.com The fluorine atom ortho to the chlorine can influence the rate of oxidative addition.

Synthesis of Unsymmetrical Aryl-ethynylated Compounds

The Sonogashira reaction is a powerful tool for the synthesis of unsymmetrical diarylethynes. cmu.edu By reacting this compound with a different aryl halide (Ar-X, where X is typically I or Br), unsymmetrical products of the type (2-fluoro-4-chlorophenyl)-C≡C-(Ar) can be synthesized. cmu.edu

The selectivity of the reaction is high, as the terminal alkyne of this compound will preferentially react over the aryl chloride under standard Sonogashira conditions, especially if the coupling partner is a more reactive aryl iodide or bromide. wikipedia.org This allows for the stepwise construction of complex molecular architectures.

Cycloaddition Reactions (e.g., CuAAC)

The terminal alkyne of this compound is an excellent participant in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org This reaction, a prime example of "click chemistry," is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. wikipedia.orgnih.govglenresearch.com

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. wikipedia.org The copper(I) catalyst is crucial as it dramatically accelerates the reaction and controls the regiochemistry, leading exclusively to the 1,4-disubstituted triazole isomer. nih.govresearchgate.net

Synthesis of Substituted 1,2,3-Triazoles

Reacting this compound with an organic azide (R-N₃) in the presence of a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) yields a 1-(organo)-4-(2-fluoro-4-chlorophenyl)-1H-1,2,3-triazole. nih.govorganic-chemistry.org

This reaction is highly valuable for linking the this compound moiety to other molecules, including biomolecules, polymers, and fluorescent labels, due to its reliability and bio-orthogonal nature. nih.govglenresearch.com

Table 2: General Scheme for CuAAC Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Oxidative and Reductive Transformations of the Ethynyl Moiety

The ethynyl group of this compound can undergo various oxidative and reductive transformations, providing access to different functional groups.

Oxidative Transformations: The carbon-carbon triple bond can be oxidized under different conditions to yield various products. libretexts.orglibretexts.org

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond. masterorganicchemistry.comarkat-usa.org For a terminal alkyne like this compound, this cleavage would yield 4-chloro-2-fluorobenzoic acid and the terminal carbon would be oxidized to carbon dioxide. masterorganicchemistry.com

Formation of α-Diketones: Milder oxidation, for example using potassium permanganate under neutral conditions or through photoredox catalysis, can convert the alkyne into a 1,2-dicarbonyl (α-diketone) compound without cleaving the carbon-carbon bond. libretexts.orglibretexts.orgresearchgate.net

Reductive Transformations: The ethynyl group can be fully or partially reduced to an alkene or alkane. lumenlearning.comlibretexts.org The stereochemical outcome of the reduction to an alkene can be controlled by the choice of reagents. youtube.comlumenlearning.com

Reduction to Alkane: Catalytic hydrogenation using catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) with excess hydrogen (H₂) will fully reduce the triple bond to a single bond, yielding 1-Chloro-4-ethyl-2-fluorobenzene. libretexts.orgyoutube.com

Reduction to cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the reduction can be stopped at the alkene stage, yielding the cis-alkene (1-Chloro-2-fluoro-4-vinylbenzene with cis-stereochemistry if applicable to a more complex system, though for a terminal alkyne it simply yields the vinyl group). lumenlearning.comyoutube.comlumenlearning.com

Reduction to trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, reduces the alkyne to a trans-alkene via a radical anion intermediate. lumenlearning.comyoutube.com For a terminal alkyne, this distinction is not relevant as it produces the same vinyl product as the cis-reduction.

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Chloro-4-ethyl-2-fluorobenzene |

| 1-Chloro-2-fluoro-4-vinylbenzene |

| 4-Chloro-2-fluorobenzoic acid |

| 1-bromo-4-iodobenzene |

| 1-ethynyl-4-fluorobenzene (B14334) |

| 1-chloro-4-ethynylbenzene |

| 1-chloro-4-iodobenzene |

| 4-chlorobenzaldehyde |

| 1,1-dibromo-2-(4-chlorophenyl)ethene |

| ethynyltrimethylsilane |

| bis(4-bromophenyl)acetylene |

| trimethylsilylacetylene (B32187) |

| 5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin |

| 5,10,15,20-tetrakis(4-bromophenyl)porphyrin |

| 1-Chloro-3-ethynyl-5-fluorobenzene |

| 1-Chloro-2-ethynylbenzene |

Oxychlorination and Oxybromination of Alkynes

The oxychlorination and oxybromination of terminal alkynes provide a direct route to α,α-dihalo-ketones. While specific studies on this compound are not prevalent in the literature, the reactivity can be inferred from analogous transformations with other terminal alkynes. These reactions typically proceed via the formation of a halo-enol or a related intermediate.

For instance, the oxybromination of terminal alkynes can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of water or other oxygen sources. youtube.com The reaction is believed to proceed through the formation of a bromonium ion intermediate, which is then attacked by water. A subsequent tautomerization and further bromination would lead to the α,α-dibromo-ketone.

A general representation of this transformation is shown below:

General Reaction Scheme for Oxybromination of a Terminal Alkyne

Similarly, oxychlorination can be effected using sources of electrophilic chlorine. The industrial oxychlorination process often involves catalysts like copper chloride (CuCl₂) and is a key step in the production of vinyl chloride from ethylene (B1197577). esrf.frgoogle.come3s-conferences.orgijrte.orggloballcadataaccess.org While the conditions for the oxychlorination of ethylene are harsh, milder laboratory-scale methods have been developed for more complex molecules.

Iodination of Alkynes

The iodination of the terminal alkyne in this compound can lead to a variety of products depending on the reaction conditions. The reaction of terminal alkynes with molecular iodine can result in the formation of 1,2-diiodoalkenes. researchgate.net However, the use of an oxidizing agent or a metal catalyst can promote the formation of iodoalkynes (alkynyl iodides).

Studies on the iodination of phenylacetylene (B144264) derivatives have shown that reagents like N-iodosuccinimide (NIS) in the presence of a catalyst or an activating agent can afford the corresponding iodoalkyne in good yields. researchgate.netrsc.org For example, the iodination of various terminal alkynes using NIS and acetic acid has been reported to be a facile and chemoselective method. researchgate.net

Table 1: Representative Iodination Reactions of Terminal Alkynes

| Alkyne Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Phenylacetylene | I₂, AgNO₃, MeOH | 1-Iodo-1-phenyl-2,2-dimethoxyethane | - | researchgate.net |

| 1-Hexyne | I₂, AgNO₃, MeOH | 1,1-Diiodo-2-hexanone | - | researchgate.net |

| Phenylacetylene | NIS, Acetic Acid | 1-Iodo-2-phenylethyne | 95 | researchgate.net |

| 3,5-Dichloroanisole | NIS, PTSA | 2,4-Dichloro-1-iodo-5-methoxybenzene and 2,6-dichloro-1-iodo-3-methoxybenzene | 68 (total) | nih.gov |

Note: The table presents data for analogous compounds to illustrate the general reactivity.

Functional Group Interconversions on the Halogenated Aromatic Ring

The chloro and fluoro substituents on the aromatic ring of this compound can participate in various cross-coupling reactions, allowing for the further functionalization of the molecule. The differential reactivity of the C-Cl and C-F bonds, as well as the potential for reaction at the alkyne, introduces elements of chemo- and regioselectivity.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are powerful tools for forming new carbon-carbon bonds. esrf.frgoogle.comwikipedia.orgthieme-connect.deorganic-chemistry.orgnih.govlibretexts.orgresearchgate.netrsc.orgescholarship.orgyoutube.comrsc.orgnih.gov In the context of di- or polyhalogenated benzenes, the relative reactivity of the halogens typically follows the order I > Br > Cl > F for oxidative addition to the palladium catalyst. This trend allows for selective functionalization.

For a molecule like this compound, a Sonogashira coupling would be expected to occur preferentially at the C-Cl bond over the C-F bond, assuming the alkyne is protected or the conditions are optimized for aryl halide coupling. Similarly, in a Suzuki coupling, a boronic acid would couple at the more reactive C-Cl position.

Table 2: Representative Suzuki-Miyaura Coupling of Dihalobenzenes

| Dihalobenzene | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1,4-Dibromo-2-fluorobenzene | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄, Na₂CO₃ | 4-Bromo-2-fluoro-1,1'-biphenyl | 85 | researchgate.net |

| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Chloro-6-phenylpyridine | 95 | thieme-connect.de |

| 1-Bromo-3-iodobenzene | 4-Tolylacetylene | Pd/Cu-ARF(II) | 1-(2-(3-bromophenyl)ethynyl)-4-methylbenzene | 92 | escholarship.org |

Note: This table showcases selective cross-coupling reactions on analogous polyhalogenated systems.

Chemo- and Regioselectivity in Reactions Involving Multiple Functional Groups

The presence of three distinct reactive sites in this compound—the C-H of the alkyne, the C≡C triple bond, and the C-Cl and C-F bonds on the aromatic ring—necessitates careful consideration of chemo- and regioselectivity in its synthetic transformations. The outcome of a reaction will depend on the nature of the reagents, catalysts, and reaction conditions. nih.govresearchgate.netrsc.org

For instance, in a palladium-catalyzed cross-coupling reaction, the choice of catalyst and coupling partner will determine whether the reaction occurs at the terminal alkyne (Sonogashira-type self-coupling or coupling with another aryl halide) or at the C-Cl bond (Suzuki, Stille, or Buchwald-Hartwig coupling). The C-F bond is generally the least reactive in such transformations.

The regioselectivity of reactions on the aromatic ring is influenced by both electronic and steric factors. The fluorine atom, being ortho to the chloro substituent and meta to the ethynyl group, and the chlorine atom, being ortho to the fluorine and para to the ethynyl group, exert distinct electronic effects that will direct incoming electrophiles or the site of oxidative addition in cross-coupling reactions. For example, in Suzuki-Miyaura couplings of non-symmetric dibromobenzenes, the regioselectivity can be influenced by the electronic nature of other substituents on the ring. rsc.org In polyhalogenated heterocycles, the first coupling reaction generally occurs at the most electron-deficient or sterically accessible position. thieme-connect.de

In electrophilic additions to the alkyne, the electron-withdrawing nature of the 2-fluoro-4-chlorophenyl group will influence the regioselectivity of the addition. For example, in hydrohalogenation, the Markovnikov product would be expected to predominate, with the halogen adding to the carbon atom bearing the aryl group.

By carefully selecting reaction conditions, it is possible to selectively transform one functional group in the presence of others, making this compound a versatile platform for the synthesis of complex, polyfunctionalized aromatic compounds.

Advanced Spectroscopic Characterization Methodologies and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the acetylenic proton. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetylenic proton (≡C-H) typically appears as a singlet in the range of δ 3.0-3.5 ppm.

¹³C NMR: The ¹³C NMR spectrum would provide key information on the carbon skeleton. The two acetylenic carbons would have characteristic shifts, with the terminal carbon appearing around δ 75-85 ppm and the internal carbon around δ 80-90 ppm. The aromatic carbons would show a range of chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, and the carbon-fluorine coupling would result in splitting of the signals for the carbons near the fluorine atom.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. For fluorobenzene (B45895) derivatives, the chemical shift is sensitive to the other substituents on the ring. rsc.org

Table 1: Comparative NMR Data of Related Phenylacetylene (B144264) Derivatives This table presents experimental NMR data for compounds structurally similar to 1-Chloro-4-ethynyl-2-fluorobenzene to provide context for its expected spectral characteristics.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Solvent | Reference |

| 1-Ethynyl-4-fluorobenzene (B14334) | 7.02-7.06 (m, 2H), 7.34-7.36 (m, 3H), 7.49-7.53 (m, 4H) | 88.3, 89.1, 115.5 (d, J=17.5 Hz), 119.4, 123.1, 128.3, 128.4, 131.6, 133.5 (d, J=6.6 Hz), 163.5 (d, J=198.4 Hz) | -111.0 | CDCl₃ | rsc.org |

| 1-Chloro-4-ethynylbenzene | 7.31-7.39 (m, 2H), 7.36-7.39 (m, 2H), 7.43-7.46 (m, 2H), 7.47-7.50 (m, 2H) | 89.2, 89.4, 100.0, 121.4, 121.9, 122.7, 128.8, 131.7, 132.8, 133.0, 134.6 | N/A | CDCl₃ | rsc.org |

| 1-Ethynyl-2-fluorobenzene (B1630581) | 7.0-7.5 (m, 4H), 3.3 (s, 1H) | Not specified | Not specified | Not specified | chemicalbook.com |

| 1-Chloro-2-fluorobenzene | Aromatic protons in complex pattern | Not specified | Not specified | Not specified | nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

While experimental mass spectra for this compound are not widely published, predicted data is available. uni.lu The predicted monoisotopic mass is 153.99855 Da. uni.lu The fragmentation in electron ionization (EI) MS would likely involve the loss of the chlorine atom, the acetylenic proton, or the entire ethynyl (B1212043) group. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound This table shows predicted CCS values, which are important for ion mobility-mass spectrometry studies.

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 155.00583 | 124.0 | uni.lu |

| [M+Na]⁺ | 176.98777 | 137.2 | uni.lu |

| [M-H]⁻ | 152.99127 | 125.6 | uni.lu |

| [M]⁺ | 153.99800 | 119.2 | uni.lu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. These include a sharp peak for the ≡C-H stretch around 3300 cm⁻¹, a C≡C stretch in the region of 2100-2260 cm⁻¹, C-Cl stretching vibrations typically below 800 cm⁻¹, and a C-F stretch in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹, and the substitution pattern on the benzene (B151609) ring would influence the out-of-plane bending vibrations in the 700-900 cm⁻¹ range. For comparison, the IR spectrum of the related 1-ethynyl-2-fluorobenzene is available. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylacetylene and its derivatives typically exhibit absorption bands in the UV region. The spectrum of this compound would likely show π → π* transitions associated with the benzene ring and the ethynyl group. The substitution with chlorine and fluorine atoms may cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted phenylacetylene. The UV-Vis spectrum of fluorobenzene shows characteristic absorptions that provide a basic reference. nist.gov

Electron Paramagnetic Resonance (EPR) Studies in Reaction Mechanism Elucidation

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique used to study species that have unpaired electrons, such as radicals. In the context of this compound, EPR could be instrumental in elucidating reaction mechanisms that proceed through radical intermediates. For instance, certain polymerization or coupling reactions involving the ethynyl group might be initiated by radical species. An EPR study could detect and characterize these transient radical intermediates, providing insight into the reaction pathway. Based on available literature, no specific EPR studies have been reported for this compound.

Density Functional Theory (DFT) Calculations

Elucidation of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and predict the reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

The distribution of electron density in the molecule is significantly influenced by the electronegative fluorine and chlorine atoms and the π-system of the ethynyl group. DFT calculations can map the molecular electrostatic potential, highlighting electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule.

Studies on Strong-Field Ionization of Benzene Derivatives

Time-dependent density functional theory (TD-DFT) is an extension of DFT used to study the electronic response of molecules to time-dependent electromagnetic fields, such as intense laser pulses. Such studies are crucial for understanding strong-field ionization (SFI) processes.

Research on the SFI of benzene derivatives using TD-DFT has shown that the ionization rates are highly dependent on the molecular orientation with respect to the laser polarization. The electronic structure, particularly the symmetries of the molecular orbitals, plays a critical role. For instance, in studies of 1-chloro-2-fluorobenzene, a molecule structurally similar to the title compound, a significant contribution from multiple inner Kohn-Sham orbitals to the ionization process was observed. The ionization response is stronger when the laser polarization is parallel to the molecular plane. The presence of the ethynyl group in this compound would further modify the electronic structure and is expected to have a considerable impact on its strong-field ionization dynamics.

Investigation of Reaction Pathways and Selectivity

Due to a lack of specific studies on the reaction pathways and selectivity of this compound, this section will explore the expected reactivity based on studies of analogous compounds. The electronic and steric properties of the substituents on the phenyl ring are expected to play a significant role in directing reaction outcomes. The presence of the electron-withdrawing fluorine and chlorine atoms, as well as the sterically accessible ethynyl group, suggests a predisposition towards certain types of reactions.

Another important class of reactions for ethynyl compounds is cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Research on the regioselectivity of CuAAC with unsymmetrical alkynes has shown that both electronic and steric factors are crucial in determining the isomeric ratio of the resulting triazole products. For a compound like this compound, it is hypothesized that the fluorine atom at the ortho position to the ethynyl group could exert a notable steric influence, potentially favoring the formation of one regioisomer over the other.

Computational studies on the transition states of such cycloaddition reactions with similarly substituted phenylacetylenes have provided insights into the energy barriers for the formation of different isomers. These studies often correlate well with experimental observations and can be a powerful predictive tool.

| Reaction Type | Key Influencing Factors | Expected Outcome for Analogous Compounds |

| Sonogashira Coupling | Electronic effects of ring substituents | Electron-withdrawing groups can enhance reaction rates. |

| CuAAC (Click Chemistry) | Steric and electronic effects of ortho substituents | Steric hindrance can direct the regioselectivity of triazole formation. |

| Other Cycloadditions | Frontier molecular orbital energies | Substituent effects on HOMO/LUMO levels dictate reactivity with different dienophiles/dipoles. |

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the latest literature surveys, a crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, analysis of the crystal structures of closely related compounds allows for a well-informed prediction of its solid-state characteristics. The interplay of halogen bonding, π-π stacking, and C-H···π interactions is expected to govern the crystal packing of this molecule.

For instance, the crystal structure of 1-ethynyl-4-fluorobenzene reveals a herringbone packing motif, with significant C-H···F and C-H···π interactions influencing the supramolecular assembly. nih.gov The introduction of a chlorine atom, as in this compound, would likely introduce C-Cl···π and potentially C-Cl···F halogen bonding interactions, which are known to be significant in directing crystal packing.

Computational predictions of the molecular geometry of this compound suggest a planar aromatic ring with the ethynyl group lying in the same plane. The bond lengths and angles are expected to be within the standard ranges for such substituted benzenes.

Below is a table of selected crystallographic data for analogous compounds, which can serve as a reference for the expected structural parameters of this compound.

| Compound | CSD Refcode | Key Intermolecular Interactions | Unit Cell Parameters (a, b, c; α, β, γ) |

| 1-Ethynyl-4-fluorobenzene | PIXVOV | C-H···F, C-H···π | a=13.7Å, b=5.9Å, c=7.5Å; α=90°, β=107.9°, γ=90° |

| 1-Chloro-2-fluorobenzene | CLFBEN01 | C-H···F, C-H···Cl | a=7.2Å, b=8.9Å, c=7.3Å; α=90°, β=104.5°, γ=90° |

| 1-Chloro-4-ethynylbenzene | CEBZEN | C-H···Cl, π-π stacking | a=13.8Å, b=5.9Å, c=7.5Å; α=90°, β=107.9°, γ=90° |

It is important to note that the actual crystal structure of this compound could exhibit unique packing arrangements due to the specific interplay of the different substituents, and the information above should be considered as a predictive guide based on available data for similar molecules.

Applications of 1 Chloro 4 Ethynyl 2 Fluorobenzene in Complex Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The primary role of 1-Chloro-4-ethynyl-2-fluorobenzene as a key intermediate stems from its participation in cross-coupling reactions, most notably the Sonogashira coupling. This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The terminal ethynyl (B1212043) group of this compound makes it an ideal substrate for this transformation.

The Sonogashira reaction is fundamental in constructing more complex molecular architectures from simpler precursors. wikipedia.org It proceeds under mild conditions, often at room temperature, which allows for its use in the synthesis of intricate molecules without degrading sensitive functional groups. wikipedia.org The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of an aryl/vinyl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then engages in transmetalation with the palladium complex.

The presence of both a chloro and a fluoro group on the benzene (B151609) ring of this compound introduces electronic and steric influences that can be exploited for selective synthesis. Furthermore, the chloro group itself can serve as a secondary reaction site for subsequent cross-coupling reactions under different conditions, allowing for the stepwise construction of multifunctionalized aromatic systems.

Synthesis of Heterocyclic Scaffolds

While the terminal alkyne group is a prime functional handle for various chemical transformations, detailed examples of this compound being directly used for the synthesis of heterocyclic scaffolds are not extensively documented in the provided search results. However, the structural motifs present in the molecule are highly conducive to such syntheses. For instance, a related compound, 1-ethynyl-2-fluorobenzene (B1630581), is used to prepare complex heterocyclic structures like furo[2,3-d]pyrimidines and isoxazoles. sigmaaldrich.com

Theoretically, the ethynyl group of this compound can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles or with nitrile oxides to form isoxazoles. These types of reactions are foundational in building diverse heterocyclic libraries for applications in medicinal chemistry and materials science.

Development of Advanced Materials

The unique combination of a rigid aromatic core, a reactive alkyne, and halogen substituents makes this compound a valuable monomer for creating specialized polymers and functional surfaces.

Polymeric Antireflective Coatings via Plasma Enhanced Chemical Vapor Deposition (PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a technique used to deposit thin films on substrates. wikipedia.orgpolymtl.ca In this process, a plasma is used to activate precursor molecules in a gaseous state, which then polymerize and deposit on a surface. wikipedia.org

A closely related monomer, 1-ethynyl-2-fluorobenzene , has been successfully used to create polymeric antireflective coatings via PECVD. google.com These coatings are crucial in the semiconductor industry to minimize reflection on large surface substrates with features smaller than 0.25 μm. google.com The process using 1-ethynyl-2-fluorobenzene demonstrated a high deposition rate of 188 Å/min and resulted in highly uniform, defect-free films with excellent conformality (>98%). google.com The optical properties of the resulting film at a wavelength of 193 nm were measured to have a refractive index (n) of 1.559 and an imaginary index (k) of 0.592. google.com

While direct studies on this compound for this specific application were not found, the addition of a chlorine atom to the monomer structure would likely modify the properties of the resulting polymer, potentially affecting its refractive index, dielectric constant, and plasma etching resistance, which are critical parameters for antireflective coatings.

Electronic Materials and Phenyleneethynylenes

This compound is an ideal building block for phenyleneethynylene polymers and oligomers (OPEs). These materials are characterized by a conjugated backbone of alternating phenylene and ethynylene units, which endows them with useful electronic and optical properties, such as semiconductivity and fluorescence. scielo.org.mx

The synthesis of these materials is typically achieved through step-growth polymerization using the Sonogashira coupling reaction. libretexts.orgscielo.org.mx In this context, this compound can act as a monomer. The terminal alkyne on one molecule can be coupled with the chloro-substituted aryl ring of another, or it can be co-polymerized with other aromatic halides or alkynes to create polymers with tailored properties. The fluorine and chlorine substituents can enhance solubility and modify the electronic energy levels of the resulting conjugated polymer, which is crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Modification of Organic Monolayers through Coupling Reactions

The terminal alkyne of this compound provides a reactive handle for immobilizing the molecule onto surfaces, thereby modifying the surface properties. This is a key technique in creating functional organic monolayers for applications in sensing, electronics, and biocompatible coatings.

The most common methods for this surface modification involve coupling reactions. For instance, a surface functionalized with aryl iodide groups can be reacted with this compound via a Sonogashira coupling. Alternatively, the terminal alkyne is a key participant in "click chemistry," a set of highly efficient and specific reactions. This allows the molecule to be "clicked" onto a surface functionalized with azide (B81097) groups, forming a stable triazole linkage. This approach is widely used to create well-defined, densely packed monolayers with specific chemical functionalities dictated by the chloro- and fluoro-substituents on the aromatic ring.

Preparation of Biologically Relevant Derivatives

The Sonogashira coupling, a primary reaction involving this compound, is widely employed in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org It has been used to prepare complex natural products and drugs like Altinicline, a nicotinic receptor agonist with potential for treating neurological disorders. wikipedia.org

While specific examples detailing the use of this compound as a direct precursor for a named biologically active derivative were not identified in the search results, its utility is clear. As a halogenated building block, it can be incorporated into larger molecular scaffolds. Fluorine and chlorine atoms are often introduced into drug candidates to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a valuable starting material for creating libraries of novel compounds for drug discovery programs. For example, the related compound 1-ethynyl-2-fluorobenzene is a precursor in the synthesis of a 2,3-dihydrofuro-[2,3-d]pyrimidin-2-one derivative, a scaffold found in many biologically active compounds. sigmaaldrich.com

Interactive Data Tables

Table 1: Properties of Related Monomers for PECVD

| Monomer | Deposition Rate (Å/min) | Refractive Index (n) at 193 nm | Imaginary Index (k) at 193 nm |

|---|---|---|---|

| 1-Ethynyl-2-fluorobenzene | 188 | 1.559 | 0.592 |

Data derived from a patent on polymeric antireflective coatings. google.com

Table 2: List of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 756895-72-4 | C₈H₄ClF |

| 1-Ethynyl-2-fluorobenzene | 766-49-4 | C₈H₅F |

| 4-Ethynyltoluene | 767-08-8 | C₉H₈ |

| Phenylacetylene (B144264) | 536-74-3 | C₈H₆ |

| Altinicline | 186581-51-5 | C₁₂H₁₄N₂ |

| 1-bromo-4-iodobenzene | 589-87-7 | C₆H₄BrI |

| Trimethylsilylacetylene (B32187) | 1066-54-2 | C₅H₁₀Si |

| bis(4-bromophenyl)acetylene | 13088-29-2 | C₁₄H₈Br₂ |

| 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one | Not Available | C₁₇H₁₅FN₂O₅ |

Synthesis of Triazole-Modified Compounds

The presence of a terminal ethynyl group in this compound makes it a prime candidate for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an azide-functionalized molecule. The resulting triazole core serves as a rigid linker, connecting the fluorinated phenyl ring of the parent compound to another molecular entity.

The general scheme for this transformation involves the reaction of this compound with a suitable organic azide in the presence of a copper(I) catalyst. This catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.

Table 1: General Reaction Components for Triazole Synthesis

| Role | Compound | Function |

| Alkyne Source | This compound | Provides the ethynyl group for cycloaddition. |

| Azide Source | Organic Azide (R-N₃) | Reacts with the alkyne to form the triazole ring. |

| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | Catalyzes the [3+2] cycloaddition reaction. |

| Solvent | Various (e.g., THF, DMF, t-BuOH/H₂O) | Provides the reaction medium. |

The resulting triazole-modified compounds, incorporating the 1-chloro-2-fluorophenyl moiety, are of significant interest in medicinal chemistry and materials science. The halogen substitutions on the aromatic ring provide handles for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of complex molecules. While specific examples detailing the use of this compound in the synthesis of triazole-modified compounds are not prevalent in widely available literature, the principles of click chemistry strongly support its potential in this application.

Functionalization of Cobalamin Derivatives

Cobalamin, commonly known as vitamin B12, is a complex organometallic compound that plays a crucial role in various biological processes. Its intricate structure offers several sites for chemical modification, enabling the development of targeted drug delivery systems and diagnostic probes. The functionalization of cobalamin often involves the modification of the cobalt center or the peripheral sites of the corrin (B1236194) ring.

The terminal alkyne of this compound presents a reactive handle for its attachment to modified cobalamin derivatives. One potential strategy involves the initial introduction of an azide group onto the cobalamin structure, for example, at the 5'-hydroxyl group of the ribose moiety. This azido-cobalamin could then undergo a CuAAC reaction with this compound.

Table 2: Hypothetical Reaction Scheme for Cobalamin Functionalization

| Step | Reactants | Product | Purpose |

| 1 | Cobalamin, Azide-introducing reagent | Azido-cobalamin | Introduction of an azide handle onto the cobalamin scaffold. |

| 2 | Azido-cobalamin, this compound, Copper(I) catalyst | Cobalamin-triazole-phenyl derivative | Covalent attachment of the fluorinated phenyl group to cobalamin via a stable triazole linker. |

This covalent attachment would yield a novel cobalamin derivative bearing a 1-chloro-2-fluorophenyl-triazole appendage. The presence of the halogenated aromatic ring could impart new properties to the cobalamin conjugate, potentially influencing its solubility, binding affinity to transport proteins, or serving as a reporter group for analytical purposes. Although direct documented instances of using this compound for cobalamin functionalization are scarce in the public domain, the chemical principles underlying click chemistry provide a strong rationale for its potential in creating such modified biomolecules.

Advanced Research Perspectives on 1 Chloro 4 Ethynyl 2 Fluorobenzene Chemistry

Mechanistic Investigations of Novel Transformations

The primary transformation involving 1-chloro-4-ethynyl-2-fluorobenzene is the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgwikipedia.org

The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgwikipedia.org Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the Pd(0) catalyst. libretexts.org

In the absence of a copper co-catalyst, the reaction is believed to proceed through a different mechanism. libretexts.org The palladium(II) intermediate formed after oxidative addition can directly interact with the terminal alkyne. Deprotonation of the alkyne then leads to the formation of a palladium acetylide complex, which upon reductive elimination, gives the desired product. libretexts.org While these general mechanisms are well-established for the Sonogashira reaction, detailed mechanistic studies specifically utilizing this compound as a substrate are not extensively reported in the literature. Such studies would be valuable for understanding the influence of the chloro and fluoro substituents on the reaction kinetics and the stability of the catalytic intermediates.

Stereoselective and Enantioselective Synthesis Strategies

The primary application of this compound in stereoselective synthesis is as a key building block in the preparation of the anticancer drug Afatinib. researchgate.net Afatinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. nih.gov The synthesis of Afatinib involves the coupling of this compound with a chiral building block, typically (S)-3-hydroxytetrahydrofuran. syncsci.com

Development of Sustainable and Green Chemical Synthesis Protocols

Efforts towards developing more sustainable and environmentally friendly chemical processes have also extended to the synthesis of molecules incorporating this compound. A key focus has been on the development of green chemistry approaches for the synthesis of Afatinib, where this compound is a critical intermediate. google.com

One approach involves the use of greener solvents and reaction conditions. For example, the Sonogashira coupling, traditionally carried out in organic solvents like DMF or THF, has been explored in aqueous media. youtube.com The use of water as a solvent not only reduces the environmental impact but can also in some cases enhance reaction rates. youtube.com Furthermore, research into minimizing the use of hazardous reagents and byproducts is ongoing. This includes the development of catalytic systems that can operate under milder conditions and with lower catalyst loadings, thereby reducing waste generation. google.com

The table below summarizes some of the green chemistry approaches being explored in reactions involving phenylacetylene (B144264) derivatives, which are applicable to this compound.

| Green Chemistry Approach | Description | Potential Benefit for this compound Chemistry |

| Aqueous Media | Utilizing water as a solvent for cross-coupling reactions. youtube.com | Reduces reliance on volatile organic compounds (VOCs), improves safety, and can enhance reaction rates. |

| Lower Catalyst Loading | Developing highly active catalysts that are effective at parts-per-million (ppm) levels. youtube.com | Minimizes contamination of the final product with residual metals and reduces catalyst cost and waste. |

| Energy Efficiency | Performing reactions at or near room temperature. wikipedia.org | Reduces energy consumption and the formation of side products often associated with high-temperature reactions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. google.com | Minimizes waste generation and improves the overall efficiency of the synthesis. |

Bioisosteric Studies and Structural Modifications

In the context of medicinal chemistry, this compound serves as a key pharmacophore in drugs like Afatinib. nih.gov The 3-chloro-4-fluorophenyl group is crucial for the binding affinity of Afatinib to the ATP-binding pocket of EGFR. nih.gov The ethynyl (B1212043) group, while not directly involved in binding, acts as a linker to connect the quinazoline (B50416) core to the substituted phenyl ring.

Bioisosteric replacement is a common strategy in drug design to improve the pharmacological properties of a lead compound. In the case of Afatinib and other kinase inhibitors, structural modifications of the this compound moiety could be explored to enhance potency, selectivity, or pharmacokinetic properties. nih.govnih.gov For instance, the ethynyl linker could be replaced with other small, rigid groups to probe the spatial requirements of the binding pocket. Similarly, the chloro and fluoro substituents could be replaced with other halogens or small functional groups to modulate the electronic properties and potential for halogen bonding interactions within the active site. frontiersin.org

The table below outlines potential bioisosteric replacements for the functional groups in this compound that could be investigated in the context of kinase inhibitor design.

| Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Ethynyl | Cyano, Thiocyano, Small heterocycles (e.g., oxazole, thiazole) | To alter the geometry and electronic nature of the linker, potentially improving binding affinity or metabolic stability. |

| Chloro | Bromo, Iodo, Methyl, Trifluoromethyl | To investigate the role of halogen bonding and steric bulk on binding interactions. |

| Fluoro | Hydrogen, Methoxy, Cyano | To modulate the electronic properties of the phenyl ring and its interaction with the protein. |

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound, particularly the Sonogashira coupling, are highly dependent on the catalyst system employed. rsc.org Research in this area is focused on developing novel palladium catalysts with improved activity, stability, and substrate scope. researchgate.net

For the Sonogashira coupling, traditional catalysts often involve palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄. libretexts.org However, these catalysts can be sensitive to air and moisture. More recent developments have focused on the use of more robust and efficient catalyst systems. These include palladium complexes with N-heterocyclic carbene (NHC) ligands, which have shown excellent activity and stability in a variety of cross-coupling reactions. preprints.org

Furthermore, the development of copper-free Sonogashira coupling protocols is an active area of research. libretexts.org The elimination of the copper co-catalyst simplifies the reaction setup, reduces toxicity concerns, and avoids the formation of diacetylene byproducts that can arise from the copper-mediated homocoupling of the alkyne. The optimization of reaction conditions, including the choice of solvent, base, and temperature, is also crucial for achieving high yields and selectivity, especially when dealing with functionalized substrates like this compound. researchgate.net

The table below provides a comparison of different catalyst systems that have been utilized for Sonogashira coupling reactions.

| Catalyst System | Ligand Type | Key Advantages | Potential for this compound |

| Pd(PPh₃)₄ / CuI | Phosphine | Well-established, commercially available. | Standard conditions, but may require optimization for this specific substrate. |

| PdCl₂(PPh₃)₂ / CuI | Phosphine | More stable than Pd(PPh₃)₄. libretexts.org | Good starting point for reaction development. |

| Pd-NHC Complexes | N-Heterocyclic Carbene | High activity, good stability, often allows for lower catalyst loading. preprints.org | Promising for achieving high efficiency and for copper-free protocols. |

| Palladacycles | Pincer or other chelating ligands | High stability, can be used in very low concentrations. | Potentially useful for large-scale synthesis and green chemistry applications. |

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Functionalization

The future development of applications for 1-Chloro-4-ethynyl-2-fluorobenzene is intrinsically linked to the advancement of catalytic methods for its functionalization. The ethynyl (B1212043) group and the chloro- and fluoro-substituents are key reactive sites that can be selectively targeted by various catalytic systems.

The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and it is highly applicable to terminal alkynes like this compound. wikipedia.orgesisresearch.org This palladium-catalyzed reaction allows for the coupling of the ethynyl group with a wide array of aryl or vinyl halides. wikipedia.org Future research will likely focus on developing more efficient and sustainable catalytic systems for this transformation. This includes the exploration of palladium catalysts with novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to enhance reaction rates, expand substrate scope, and enable reactions under milder conditions. researchgate.net Furthermore, the development of copper-free Sonogashira protocols is an active area of research to mitigate the environmental and toxicological concerns associated with copper co-catalysts. esisresearch.org

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, could be employed to functionalize the chloro-substituted position of the benzene (B151609) ring. researchgate.netmdpi.com A key challenge and area for future investigation will be the development of catalytic systems that exhibit high selectivity for either the C-Cl or C-F bond, as C-F bond activation is generally more difficult. researchgate.net The selective functionalization of one halogen over the other would provide a powerful tool for the stepwise construction of complex, multi-substituted aromatic compounds.

Moreover, the development of novel catalytic reactions that proceed via multiple-site functionalization could open up new synthetic pathways. acs.org For instance, a single catalytic process that modifies both the ethynyl group and one of the halogenated positions could streamline the synthesis of complex molecules. Organometallic catalysis using first-row transition metals like iron and cobalt is also a burgeoning field that could offer more sustainable and cost-effective alternatives to precious metal catalysts. yale.edu

| Catalytic Reaction | Functionalization Site | Potential Application |

| Sonogashira Coupling | Ethynyl group | Synthesis of conjugated polymers, liquid crystals |

| Heck Coupling | Chloro-substituted carbon | Creation of stilbene (B7821643) derivatives for optoelectronics |

| Suzuki Coupling | Chloro-substituted carbon | Formation of biaryl compounds for pharmaceuticals |

| C-F Bond Activation | Fluoro-substituted carbon | Introduction of new functional groups |

Integration into Supramolecular Chemistry and Nanomaterials

The rigid, linear nature of the ethynylbenzene scaffold makes this compound an excellent building block for the construction of well-defined supramolecular architectures and nanomaterials. youtube.com The non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, can be exploited to direct the self-assembly of this molecule into larger, ordered structures. nih.govrsc.org

In the realm of supramolecular chemistry, derivatives of this compound could be designed to form liquid crystals. acs.org The introduction of appropriate mesogenic groups through functionalization of the ethynyl or chloro positions could lead to novel liquid crystalline materials with unique phase behaviors and electro-optical properties. The discovery of new liquid crystal phases, such as the twist-bend nematic phase, highlights the potential for new discoveries in this area. youtube.com

The synthesis of nanomaterials using substituted phenylacetylenes is another promising research direction. nih.gov For example, polymers derived from this compound could self-assemble into nanoparticles, nanotubes, or thin films with tailored electronic and optical properties. The presence of the halogen atoms could be used to fine-tune the intermolecular interactions and control the morphology of the resulting nanomaterials. Furthermore, the ethynyl group can serve as an anchor to graft these molecules onto the surface of nanoparticles, thereby modifying their surface properties and creating new hybrid materials. nih.gov The development of responsive supramolecular polymer networks, where the assembly and disassembly can be controlled by external stimuli, is also an exciting prospect. mdpi.com

| Supramolecular/Nanomaterial Structure | Driving Force | Potential Application |

| Liquid Crystals | Anisotropic molecular shape, intermolecular forces | Displays, sensors, optical switching |

| Self-Assembled Monolayers | Chemisorption of ethynyl group onto surfaces | Surface modification, molecular electronics |

| Supramolecular Polymers | Hydrogen bonding, π-π stacking | Drug delivery, regenerative medicine |

| Nanoparticles | Self-assembly of polymeric derivatives | Bioimaging, catalysis |

Theoretical Predictions for Novel Reactivity and Applications

Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. youtube.com Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate a wide range of molecular properties, including geometries, vibrational spectra, and electronic structure. nih.govnih.govnih.gov

Theoretical studies can be used to predict the regioselectivity of chemical reactions, for example, by calculating the relative activation energies for reactions at the different functional groups of this compound. This can help in the design of experiments to achieve a desired chemical transformation. Furthermore, computational methods can be used to predict the electronic and optical properties of materials derived from this compound. For instance, the HOMO-LUMO gap, which is a key parameter for organic electronic materials, can be calculated to assess the potential of a given derivative for use in applications such as organic light-emitting diodes (OLEDs) or solar cells. rsc.org

The vibrational spectra of this compound and its derivatives can also be simulated using DFT calculations. esisresearch.org These theoretical spectra can aid in the interpretation of experimental infrared and Raman spectra, providing valuable information about the molecular structure and bonding. Moreover, theoretical predictions of core-electron binding energies can be correlated with experimental X-ray photoelectron spectroscopy (XPS) data to provide a detailed understanding of the chemical environment of each atom in the molecule. aps.org

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Molecular geometry, reaction energies | Predicting reaction outcomes, understanding stability |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Designing materials for OLEDs and solar cells |

| Vibrational Spectroscopy Calculations | Infrared and Raman spectra | Structural characterization and analysis |

| Molecular Dynamics (MD) | Self-assembly behavior, liquid crystal phases | Guiding the synthesis of supramolecular structures |

High-Throughput Screening for Material Discovery

High-throughput screening (HTS) is a powerful strategy for accelerating the discovery of new materials with desired properties. nih.gov By combining automated synthesis, processing, and characterization with computational screening, vast libraries of compounds can be rapidly evaluated. Given the synthetic versatility of this compound, it is an ideal candidate for inclusion in HTS workflows for the discovery of novel functional materials.

One promising area for the application of HTS is in the discovery of new materials for organic light-emitting diodes (OLEDs). researchgate.net By systematically functionalizing the ethynyl and chloro positions of this compound with a variety of donor and acceptor groups, large libraries of potential OLED materials can be generated. These libraries can then be computationally screened to predict their electronic properties, such as their emission wavelengths and quantum efficiencies. The most promising candidates can then be synthesized and tested experimentally.

Similarly, HTS can be employed to search for new liquid crystalline materials. youtube.com Combinatorial synthesis of derivatives of this compound, followed by automated characterization of their phase behavior, could lead to the discovery of new liquid crystals with optimized properties for display and sensor applications. The integration of machine learning algorithms into HTS workflows can further enhance the efficiency of material discovery by learning from existing data to predict the properties of new, untested compounds. nih.gov

| Screening Target | Key Properties | Potential Impact |

| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency, specific emission color | More efficient and vibrant displays and lighting |

| Liquid Crystals | Wide temperature range, fast switching times | Advanced display technologies, smart windows |

| Organic Photovoltaics (OPVs) | High power conversion efficiency | Low-cost, flexible solar cells |

| Pharmaceutical Compounds | Biological activity, low toxicity | Development of new drugs and therapies |

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-4-ethynyl-2-fluorobenzene, and what key parameters influence yield?

- Methodological Answer : The compound can be synthesized via Sonogashira cross-coupling between 1-chloro-2-fluoro-4-iodobenzene and trimethylsilylacetylene, followed by deprotection. Key parameters include:

- Catalyst system : Pd(PPh₃)₄/CuI in triethylamine .

- Reaction temperature : 60–80°C under inert atmosphere (argon/nitrogen).

- Purification : Column chromatography (SiO₂, pentane/ethyl acetate gradient) to isolate the product .

Note: Optimize stoichiometry (1:1.2 aryl halide:acetylene) to minimize byproducts.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) to confirm substitution patterns (e.g., ethynyl proton at δ ~2.5–3.0 ppm; aromatic F coupling in ¹⁹F NMR) .

- GC-MS : To assess purity and detect volatile byproducts (e.g., dehalogenated species) .

- X-ray Crystallography : For definitive structural confirmation if crystalline .

- Elemental Analysis : Validate C, H, Cl, F ratios (±0.3% tolerance) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a vapor respirator in poorly ventilated areas .

- Engineering Controls : Conduct reactions in a fume hood with local exhaust; install emergency showers/eye baths .

- Storage : Store in amber glass under argon at –20°C to prevent degradation .

- Disposal : Incinerate via hazardous waste protocols (follow EPA/ECHA guidelines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesis batches?

- Methodological Answer :

- Comparative Analysis : Run parallel NMR/GC-MS for all batches using internal standards (e.g., tetramethylsilane for NMR) .

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (>99% purity threshold) .

- Isolate Variables : Test storage conditions (light, temperature) to identify degradation pathways .

- Collaborative Validation : Cross-verify data with independent labs to rule out instrumentation bias .

Q. What strategies enhance the stability of this compound during long-term storage?

- Methodological Answer :

- Inert Atmosphere : Store under argon with molecular sieves (3Å) to absorb moisture .

- Light Sensitivity : Use UV-opaque containers; monitor degradation via periodic ¹H NMR .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

- Thermal Stability : Conduct DSC/TGA to determine decomposition onset temperature (typical range: 150–200°C) .

Q. What mechanistic insights explain its reactivity in photochemical cross-coupling reactions?

- Methodological Answer :

- Photoredox Catalysis : Use 4CzIPN (5 mol%) under blue LED light to generate aryl radicals via single-electron transfer (SET) .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., C–Cl bond activation) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states for ethynyl group insertion .

- Byproduct Analysis : Isolate and characterize side products (e.g., homocoupled dimers) to refine catalytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.